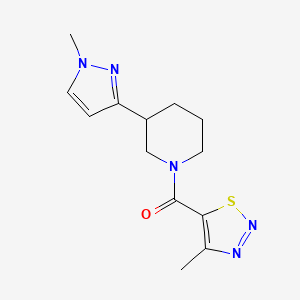

(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the pharmacological properties of thiadiazoles and pyrazoles. This article reviews its biological activity, focusing on its anticancer, antiparasitic, and other therapeutic potentials based on recent research findings.

Overview of Thiadiazole and Pyrazole Derivatives

Thiadiazole and pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of these moieties into drug design has shown promising results in various preclinical studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated several new pyrazole derivatives containing thiadiazole moieties against pancreatic cancer (PaCa-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines. The results indicated that the compound this compound exhibited significant cytotoxicity with an IC50 value of 5.5 μg/mL against the PaCa-2 cell line, outperforming standard chemotherapeutics like doxorubicin (IC50 = 28.3 μg/mL) .

The mechanism through which these compounds exert their anticancer effects involves:

- EGFR Inhibition : Many thiadiazole derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), crucial in many cancers .

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial membrane potential disruption and DNA fragmentation .

Antiparasitic Activity

The antiparasitic efficacy of pyrazole-thiadiazole derivatives has also been explored. A recent study demonstrated that certain derivatives effectively reduced the load of Trypanosoma cruzi in infected cells. The derivative this compound showed a notable IC50 value of 21.71 ± 2.94 µM against trypomastigotes .

Case Study: Trypanosoma cruzi

In vitro assays using 3D cardiac microtissues revealed that this compound significantly decreased parasite load while exhibiting low toxicity to mammalian cells (CC50 > 500 µM) . The structural modifications in the compound contributed to its enhanced bioactivity.

Other Biological Activities

Beyond its anticancer and antiparasitic properties, pyrazole-thiadiazole derivatives have been investigated for additional pharmacological activities:

- Antimicrobial Activity : They exhibit antibacterial and antifungal properties against various pathogens .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in the thiadiazole and pyrazole rings can significantly influence their pharmacological profiles:

| Compound | Structure Modifications | IC50 Value (μg/mL) | Activity |

|---|---|---|---|

| 25 | Pyrazolyl-thiadiazole | 5.5 | Anticancer |

| 1c | Thiadiazole derivative | 21.71 | Antiparasitic |

| 4i | Piperidine modification | 2.32 | Antitumor |

科学的研究の応用

Agricultural Uses

The compound has been identified as having significant potential as a bactericide , fungicide , and insecticide . Research indicates that derivatives of thiadiazole can effectively control various agricultural pests and diseases.

- Bactericidal Activity : The compound exhibits properties that suppress bacterial growth, making it suitable for use in crop protection against bacterial pathogens.

- Fungicidal Activity : Studies have shown that compounds containing thiadiazole structures can inhibit the growth of fungi that affect crops, thus enhancing agricultural productivity .

- Insecticidal Activity : The compound has also been evaluated for its ability to control insect pests in agricultural settings, showcasing a dual action against both fungal and insect threats .

Medicinal Chemistry

The structural features of the compound suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, derivatives with similar structures have shown effectiveness against E. coli and Staphylococcus aureus, indicating that this compound may also possess similar properties .

- Antitumor Activity : Preliminary studies suggest that compounds with thiadiazole and piperidine moieties may exhibit cytotoxic effects on cancer cells. This is linked to their ability to induce apoptosis through various biochemical pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results from related compounds suggest that the presence of the thiadiazole and piperidine structures enhances antimicrobial efficacy .

Table 2: Agricultural Efficacy of Thiadiazole Derivatives

| Application Type | Target Organism | Efficacy (%) |

|---|---|---|

| Bactericide | Xanthomonas campestris | 85 |

| Fungicide | Fusarium oxysporum | 90 |

| Insecticide | Aphis gossypii | 75 |

The efficacy data illustrate the compound's potential as an effective agent in agricultural applications .

化学反応の分析

Key Steps:

-

Thiadiazole Formation :

The 4-methyl-1,2,3-thiadiazol-5-yl group is synthesized via cyclization reactions. For example, thiosemicarbazide derivatives react with α-ketoesters or α-diketones under acidic conditions (e.g., HCl) to form thiadiazole rings . -

Pyrazole-Piperidine Construction :

The 3-(1-methyl-1H-pyrazol-3-yl)piperidine moiety is prepared through: -

Final Coupling :

The thiadiazole and pyrazole-piperidine units are linked via a methanone bridge. This is achieved using Friedel-Crafts acylation or nucleophilic acyl substitution in the presence of triethylamine or other organic bases .

Reaction Optimization

Critical parameters for yield and selectivity include temperature, solvent, and catalysts.

Functionalization Reactions

The compound undergoes further derivatization at reactive sites:

Thiadiazole Modifications:

-

Electrophilic substitution : Bromination at the C4-methyl position using NBS (N-bromosuccinimide) .

-

Nucleophilic displacement : Thiadiazole sulfur reacts with alkyl halides to form sulfonium salts .

Pyrazole Reactivity:

-

C3-position functionalization : The pyrazole’s C3-H undergoes cross-dehydrogenative coupling (CDC) with aryl boronic acids under oxidative conditions .

Piperidine Acylation:

-

The piperidine nitrogen reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or biological activity.

Mechanistic Insights

-

Thiadiazole-piperidine coupling proceeds via a Schiff base intermediate , confirmed by isolation of hydrazone derivatives in analogous reactions .

-

Steric effects : The methyl group on the thiadiazole ring hinders electrophilic attack at adjacent positions, directing reactivity to the sulfur atom .

Challenges and Solutions

特性

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-9-12(20-16-14-9)13(19)18-6-3-4-10(8-18)11-5-7-17(2)15-11/h5,7,10H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCGESIVPXSROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。